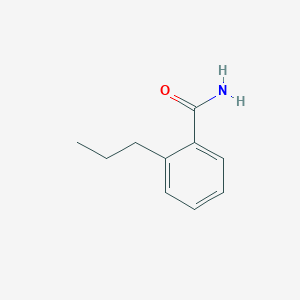
2-Propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propylbenzamide is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. This compound has gained significant attention due to its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 2-Propylbenzamide involves the blockade of mGluR5 signaling. This receptor is widely expressed in the brain, particularly in the hippocampus, amygdala, and prefrontal cortex, where it modulates the release of various neurotransmitters, including glutamate, GABA, and dopamine. The inhibition of mGluR5 by 2-Propylbenzamide leads to a decrease in glutamate release, which results in the attenuation of excitatory synaptic transmission and the modulation of neural plasticity.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Propylbenzamide have been extensively studied in animal models. It has been shown to reduce anxiety-like behavior in rats, as well as to improve cognitive function and memory in mice. Moreover, 2-Propylbenzamide has been found to attenuate the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, suggesting its potential as a treatment for drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Propylbenzamide is its high selectivity for mGluR5, which allows for the specific modulation of this receptor without affecting other neurotransmitter systems. Additionally, 2-Propylbenzamide is relatively stable and easy to handle, making it suitable for use in various experimental settings. However, one of the limitations of 2-Propylbenzamide is its low solubility in water, which can make it difficult to administer in vivo. Moreover, the potential off-target effects of 2-Propylbenzamide on other mGlu receptors should be carefully considered when interpreting experimental results.
Direcciones Futuras
The potential therapeutic applications of 2-Propylbenzamide in the treatment of neurological and psychiatric disorders are currently being explored. Further studies are needed to elucidate the precise mechanisms underlying the effects of 2-Propylbenzamide on synaptic plasticity and learning and memory processes. Moreover, the development of more potent and selective mGluR5 antagonists may provide new insights into the role of this receptor in brain function and offer new therapeutic options for the treatment of various disorders.
Métodos De Síntesis
The synthesis of 2-Propylbenzamide is a multi-step process that involves the reaction of 2-bromoacetophenone with propylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by the reaction of the resulting amine with benzoyl chloride. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-Propylbenzamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain. The selective inhibition of mGluR5 has been shown to have therapeutic potential for the treatment of various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction.
Propiedades
Número CAS |
122761-85-7 |
|---|---|
Nombre del producto |
2-Propylbenzamide |
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
2-propylbenzamide |
InChI |
InChI=1S/C10H13NO/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,2,5H2,1H3,(H2,11,12) |
Clave InChI |
IZRDLZYOQSBCNG-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=CC=C1C(=O)N |
SMILES canónico |
CCCC1=CC=CC=C1C(=O)N |
Sinónimos |
Benzamide, 2-propyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



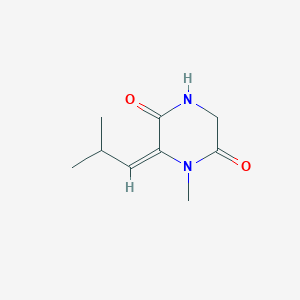
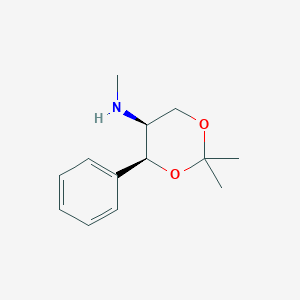
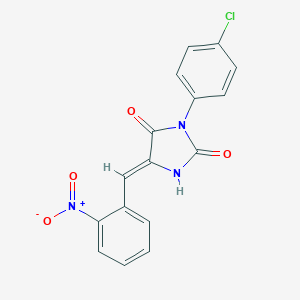
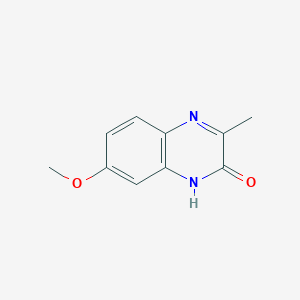
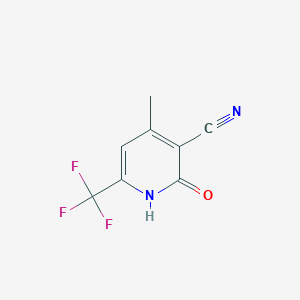
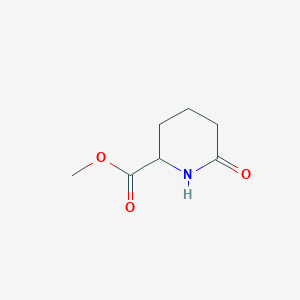

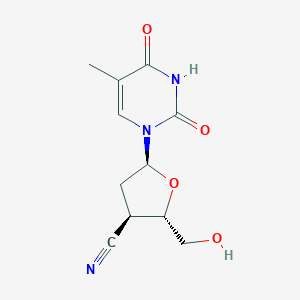
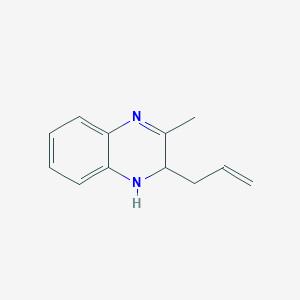
![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)
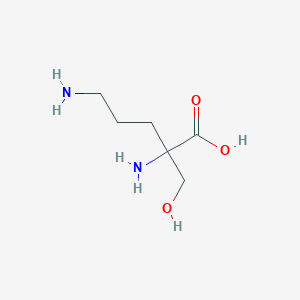


![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)